Bismutgermaniumoxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bismuth germanium oxide, also known as Bismuth germanium oxide, is a useful research compound. Its molecular formula is BiGeH2O and its molecular weight is 299.63 g/mol. The purity is usually 95%.

The exact mass of the compound Bismuth germanium oxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Germanium - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bismuth germanium oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismuth germanium oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Auf Bismut basierende Nanopartikel, einschließlich BGO, werden aufgrund ihrer Sicherheit, kostengünstigen Herstellungsprozesse, großen Oberfläche, hohen Stabilität und großen Vielseitigkeit in Bezug auf Form, Größe und Porosität in biomedizinischen Anwendungen weit verbreitet eingesetzt . Sie weisen einzigartige strukturelle, physikalisch-chemische und kompositionelle Merkmale auf, die verschiedene Eigenschaften kombinieren, wie z. B. einen vorteilhaft hohen Röntgenabsorptionskoffizienten und eine NIR-Absorption, eine hervorragende Lichtabsorptionseffizienz und eine lange Halbwertszeit im Kreislauf .

Krebstherapie

BGO-Nanopartikel weisen eine wünschenswerte Leistung für eine kombinierte Krebstherapie, photothermische und Strahlentherapie auf . Sie wurden ausgiebig für therapeutische Zwecke untersucht, insbesondere im Bereich der Krebstherapie .

Arzneimittelverabreichung

BGO-Nanopartikel wurden für Anwendungen in der Arzneimittelverabreichung eingesetzt. Ihre Pharmakokinetik kann durch die einfache Modifizierung ihrer Oberflächen mit biokompatiblen Polymeren und Proteinen leicht verbessert werden, was zu einer verbesserten kolloidalen Stabilität, einer verlängerten Blutkreislaufzeit und einer reduzierten Toxizität führt .

Bioimaging

BGO-Nanopartikel werden im Bioimaging aufgrund ihres hohen Röntgenabsorptionskoffizienten und ihrer NIR-Absorption eingesetzt . Sie werden auch bei der Entwicklung von theranostischen Nanopartikeln eingesetzt .

Antibakterielle Anwendungen

BGO-Nanopartikel wurden für antibakterielle Anwendungen eingesetzt . Ihre einzigartigen Eigenschaften machen sie effektiv bei der Bekämpfung bakterieller Infektionen .

Regenerative Medizin

Im Bereich der regenerativen Medizin, insbesondere der Knochenregeneration, haben BGO-Nanopartikel eine bedeutende Verwendung gefunden

Wirkmechanismus

Target of Action

Bismuth Germanium Oxide (BGO) is an inorganic chemical compound primarily used as a scintillator . Its primary targets are X-rays or gamma rays, which it interacts with to emit photons .

Mode of Action

When irradiated by X-rays or gamma rays, BGO emits photons of wavelengths between 375 and 650 nm, with a peak at 480 nm . It produces about 8500 photons per megaelectronvolt of the high-energy radiation absorbed . This property makes it useful in various fields, including particle physics, aerospace physics, nuclear medicine, and geology exploration .

Biochemical Pathways

Bismuth-based compounds have been shown to have antimicrobial properties and can inhibit the growth ofH. pylori .

Pharmacokinetics

Strategies to improve the bioavailability of bismuth-based compounds are an active area of research .

Result of Action

The primary result of BGO’s action is the emission of photons when irradiated by X-rays or gamma rays . This property is leveraged in various detection technologies, including gamma pulse spectroscopy and positron emission tomography detectors .

Action Environment

The action of BGO is influenced by environmental factors such as temperature and radiation exposure. BGO has good radiation hardness, with parameters remaining stable up to 5.10 4 Gy . It also has a high melting point of 1050 °C, which contributes to its stability .

Safety and Hazards

BGO is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid all personal contact, including inhalation, and to use personal protective equipment/face protection when handling BGO .

Zukünftige Richtungen

BGO glasses are well known as a promising active medium for broadband near-infrared spectral range fiber lasers and as an initial matrix for nonlinear optical glass ceramics . There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . BGO glasses are suitable for optical fiber amplifier applications operating at C- and L-band .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of bismuth germanium oxide can be achieved through a solid-state reaction method.", "Starting Materials": [ "Bi2O3", "GeO2" ], "Reaction": [ "Mix Bi2O3 and GeO2 in a stoichiometric ratio", "Grind the mixture thoroughly to ensure homogeneity", "Heat the mixture in a furnace at a temperature of 900-1000°C for several hours", "Allow the furnace to cool down to room temperature", "Collect the resulting bismuth germanium oxide powder" ] } | |

CAS-Nummer |

12233-56-6 |

Molekularformel |

BiGeH2O |

Molekulargewicht |

299.63 g/mol |

InChI |

InChI=1S/Bi.Ge.H2O/h;;1H2 |

InChI-Schlüssel |

SXVRBUAKJQRNTO-UHFFFAOYSA-N |

SMILES |

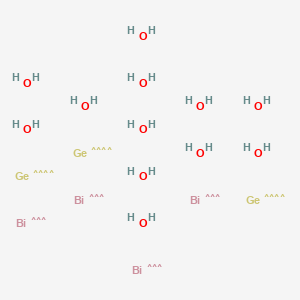

O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Ge].[Ge].[Bi].[Bi].[Bi].[Bi] |

Kanonische SMILES |

O.[Ge].[Bi] |

| 12233-56-6 | |

Synonyme |

ismuth germanate bismuth germanium oxide bismuth germanium oxide (Bi12-Ge-O20) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

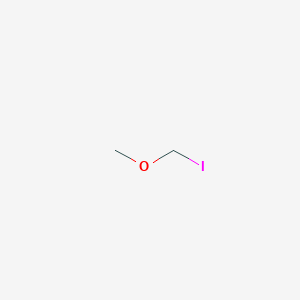

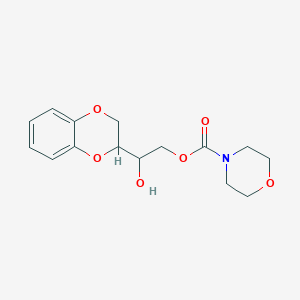

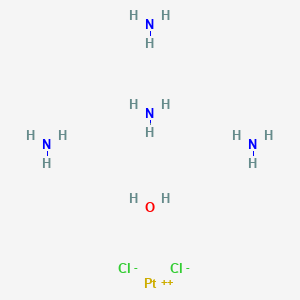

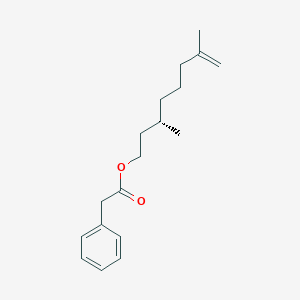

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BGO?

A1: BGO has a molecular formula of Bi12GeO20 and a molecular weight of 3963.74 g/mol. []

Q2: What is the crystal structure of BGO?

A2: BGO crystallizes in the cubic system with space group I23. It possesses a complex structure with germanium atoms occupying regular tetrahedra and bismuth atoms exhibiting heptacoordination with surrounding oxygen atoms. []

Q3: What are the key spectroscopic features of BGO?

A3: Raman spectroscopy reveals a rich spectrum for BGO, with 36 lines observed at 15 K, indicating a complex vibrational structure. These lines, classified by symmetry, provide insights into the material's lattice dynamics and phonon behavior. []

Q4: What are the photorefractive properties of BGO and how are they utilized?

A4: BGO exhibits photorefractivity, meaning its refractive index changes upon exposure to light. This property is valuable for applications like holographic storage and optical signal processing. []

Q5: How does chromium doping influence the optical properties of BGO?

A5: Chromium doping introduces significant changes in the optical absorption spectrum of BGO. A strong absorption band emerges, overlapping with BGO's intrinsic absorption edge, alongside a series of smaller bands. These changes are attributed to the presence of Cr4+ ions within the BGO lattice. []

Q6: How does temperature affect the photochromic behavior of BGO?

A6: BGO exhibits photochromism, a reversible color change upon light exposure. At low temperatures, exposure to UV-visible light induces distinct absorption bands. These bands anneal at different temperature ranges, providing insights into the defect structure and charge trapping mechanisms within BGO. [, ]

Q7: What are the key acoustic properties of BGO and their significance?

A7: BGO possesses piezoelectric properties, meaning it generates an electric charge when subjected to mechanical stress. This property makes it suitable for applications like surface acoustic wave (SAW) devices, used in signal processing and sensing. [, , ]

Q8: How do plate modes influence the performance of BGO-based SAW devices?

A8: In BGO-based SAW devices, the interaction of surface acoustic waves with the substrate's plate modes can lead to spurious responses and affect device performance. Understanding and controlling these interactions is crucial for optimizing device design and operation. []

Q9: Why is BGO a suitable material for radiation detection?

A9: BGO's high density and effective atomic number make it an efficient absorber of gamma rays. This property, combined with its scintillation properties (emitting light when ionizing radiation interacts with it), makes BGO valuable for applications like medical imaging (PET scanners) and high-energy physics experiments. [, , ]

Q10: How does the performance of BGO compare to other scintillating materials?

A10: While BGO offers high stopping power for gamma rays, its light yield is lower compared to some other scintillators like LSO:Ce. This trade-off needs to be considered depending on the specific application requirements. []

Q11: How is the quenching factor for oxygen recoil energy measured in BGO scintillators?

A11: Researchers utilize monoenergetic neutron sources to analyze neutron elastic scattering events with oxygen nuclei within the BGO crystal. By carefully studying the energy deposition and light output, they can determine the quenching factor as a function of recoil energy, providing crucial information for dark matter and neutrino experiments. []

Q12: How does the stability of BGO affect its applications?

A12: BGO is known for its good chemical stability, making it suitable for use in various environments. This stability is crucial for long-term performance in applications like radiation detection and optical devices. []

Q13: How is computational chemistry employed in BGO research?

A13: Computational methods like Monte Carlo simulations are used to study the interaction of radiation with BGO detectors. These simulations help optimize detector design, predict performance characteristics, and analyze experimental data. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)